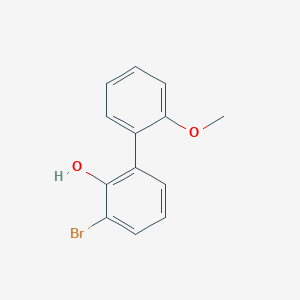

3-Bromo-2'-methoxy-biphenyl-2-OL

Description

3-Bromo-2'-methoxy-biphenyl-2-OL is a brominated biphenyl derivative featuring a hydroxyl group at the 2-position of one phenyl ring and a methoxy group at the 2'-position of the adjacent ring. This compound is structurally significant in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science intermediates. For instance, Burmaoglu et al. synthesized biphenyl chalcone derivatives via bromination of acetophenone precursors, suggesting that similar strategies could apply to this compound .

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(2-methoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-16-12-8-3-2-5-9(12)10-6-4-7-11(14)13(10)15/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUMGJJWRASTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628474 | |

| Record name | 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141778-86-1 | |

| Record name | 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

3-Bromo-2'-methoxy-biphenyl-2-OL serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique electronic and steric properties allow it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with nucleophiles to form new compounds.

- Oxidation and Reduction Reactions : It can be oxidized to form quinones or reduced to yield biphenyl derivatives.

Research indicates that this compound may exhibit significant biological activities, making it a candidate for further investigation in medicinal chemistry. Potential applications include:

- Antimicrobial Properties : Studies have suggested that it may possess activity against certain bacterial strains.

- Anticancer Properties : Its interaction with biological targets could lead to the development of new anticancer agents.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role as a pharmacophore in drug development. Its structure allows for modifications that can enhance its therapeutic efficacy while minimizing side effects. The presence of bromine and methoxy groups influences its binding affinity to various receptors and enzymes.

Industrial Applications

The compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing advanced materials. Its unique properties make it suitable for developing new materials with specific functionalities in industries such as electronics and pharmaceuticals.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of biphenyl derivatives, including this compound, demonstrating its potential efficacy against cancer cell lines through modulation of apoptosis pathways. Results indicated a promising IC50 value compared to established chemotherapeutics .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing various biphenyl analogs, including this compound, highlighting its role as an intermediate in creating compounds with enhanced biological activity against resistant bacterial strains .

Comparison with Similar Compounds

Table 1: Structural Analogs and Similarity Scores

| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Structural Differences |

|---|---|---|---|---|

| 5-Bromo-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol | 1239591-03-7 | 0.94 | C₁₃H₁₀BrFO₂ | Fluorine at 2' instead of hydrogen; methoxy at 3' |

| 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene | 1262003-43-9 | 0.90 | C₈H₇BrFO | Single benzene ring; methyl at 4-position |

| 5-Bromo-4'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol | 1262003-91-7 | 0.89 | C₁₃H₁₀BrFO₂ | Fluorine at 4'; methoxy at 3' |

| 5-Bromo-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-3-ol | 1262003-91-7 | 0.87 | C₁₃H₁₀BrFO₂ | Methoxy at 5'; fluorine at 2' |

Key Observations:

Electronic Effects :

- Methoxy groups are electron-donating, which could stabilize adjacent electrophilic sites. In contrast, bromine is electron-withdrawing, creating regions of varied electron density that may affect nucleophilic substitution pathways .

Applications: Biphenyl derivatives with halogen and methoxy substituents are frequently used in Suzuki-Miyaura couplings. The presence of bromine in 3-Bromo-2'-methoxy-biphenyl-2-OL makes it a candidate for such reactions, whereas fluorine-containing analogs might exhibit different regioselectivity .

Q & A

Q. How can researchers reconcile discrepancies between theoretical predictions and empirical data for reaction mechanisms involving this compound?

- Methodological Answer : Combine mechanistic probes:

- Isotopic labeling : Use ¹⁸O-labeled methoxy groups to track substitution pathways.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.

- In situ spectroscopy : Employ ReactIR to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.